molecular formula C13H20NO6- B14046236 L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester

Cat. No.: B14046236
M. Wt: 286.30 g/mol
InChI Key: VNZYUMCXQWYCAW-VIFPVBQESA-M
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Description

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an allyl ester group. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester typically involves the protection of the amino group of L-glutamic acid with a Boc group, followed by esterification of the carboxyl group with allyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The allyl ester group can undergo substitution reactions, often facilitated by palladium-catalyzed processes.

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Substitution: Palladium catalysts, phosphine ligands.

Major Products Formed

    Hydrolysis: L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-.

    Deprotection: L-Glutamic acid, 5-(2-propen-1-yl) ester.

    Substitution: Various substituted allyl esters depending on the reactants used.

Scientific Research Applications

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the development of prodrugs and drug delivery systems.

    Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.

    Material Science: Applied in the synthesis of functionalized polymers and materials.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic processes, while the allyl ester group allows for further functionalization. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester: Similar in structure but with a tert-butyl ester group instead of an allyl ester.

    L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]glycyl-, 5-(1,1-dimethylethyl) ester: Contains an additional glycine residue.

Uniqueness

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester is unique due to its combination of a Boc protecting group and an allyl ester group, which provides versatility in synthetic applications. The allyl ester group allows for selective reactions that are not possible with other ester groups .

Properties

Molecular Formula

C13H20NO6-

Molecular Weight

286.30 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoate

InChI

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/p-1/t9-/m0/s1

InChI Key

VNZYUMCXQWYCAW-VIFPVBQESA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC=C)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)[O-]

Origin of Product

United States

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